Fmoc-L-beta-homoproline Fmoc-L-beta-homoproline Fmoc-L-beta-homoproline

Brand Name: Vulcanchem
CAS No.: 193693-60-6
VCID: VC21543648
InChI: InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1
SMILES: C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Molecular Formula: C21H21NO4
Molecular Weight: 351,4 g/mole

Fmoc-L-beta-homoproline

CAS No.: 193693-60-6

Cat. No.: VC21543648

Molecular Formula: C21H21NO4

Molecular Weight: 351,4 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-L-beta-homoproline - 193693-60-6

CAS No. 193693-60-6
Molecular Formula C21H21NO4
Molecular Weight 351,4 g/mole
IUPAC Name 2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid
Standard InChI InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1
Standard InChI Key ZNIGOUDZWCDFFC-AWEZNQCLSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Canonical SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Chemical Structure and Properties

Fmoc-L-beta-homoproline, also known scientifically as (S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid, has the molecular formula C₂₁H₂₁NO₄ and a molecular weight of 351.402 g/mol . The compound contains a pyrrolidine ring with an extended carbon chain at the alpha position, differentiating it from standard proline.

Structural Characteristics

The compound's structure features a pyrrolidine ring with the Fmoc protecting group attached to the nitrogen atom, and an acetic acid moiety at the C-2 position of the pyrrolidine ring. This specific arrangement creates a homologated version of proline with an additional methylene group in the side chain .

Chemical Identifiers and Physical Properties

The following table presents key chemical identifiers and physical properties of Fmoc-L-beta-homoproline:

PropertyValue
CAS Number193693-60-6
Molecular FormulaC₂₁H₂₁NO₄
Molecular Weight351.402 g/mol
IUPAC Name2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid
InChI KeyZNIGOUDZWCDFFC-AWEZNQCLSA-N
Optical Rotation[α]D= -33.0 ± 3° (C=1 in DMF)
XLogP3-AA3.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

Synthesis and Chemical Characteristics

Fmoc-L-beta-homoproline is synthesized through a series of chemical transformations that typically involve protecting the nitrogen of the pyrrolidine ring with the Fmoc group. The synthesis pathway often utilizes homologation strategies to introduce the additional methylene group that distinguishes this compound from standard proline .

The stereochemistry at the C-2 position of the pyrrolidine ring is maintained as (S), corresponding to the L-configuration that mimics naturally occurring amino acids. This stereochemical configuration is crucial for maintaining the desired biological activities in resulting peptides .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Fmoc-L-beta-homoproline serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its application significantly enhances the efficiency and yield of the synthetic process . The Fmoc protecting group is strategically utilized in orthogonal protection schemes, allowing for selective deprotection during the synthesis process .

Structural Modification of Peptides

The incorporation of Fmoc-L-beta-homoproline into peptide sequences introduces structural variations that can significantly alter the conformational properties of the resulting peptides. Unlike standard proline, which is known as a classical breaker of both α-helical and β-sheet secondary structures in proteins and peptides, beta-homoproline can introduce different conformational constraints that may enhance certain structural motifs .

Applications in Drug Development and Research

Pharmaceutical Applications

Fmoc-L-beta-homoproline plays a substantial role in drug development due to its unique structure that allows for the design of novel pharmaceuticals. It is particularly valuable in developing compounds that target specific biological pathways, making it essential in medicinal chemistry . The incorporation of beta-homoproline into peptide-based drugs can enhance their stability, bioavailability, and receptor selectivity.

Bioconjugation and Drug Delivery Systems

The compound is utilized in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules. This application is particularly important in developing drug delivery systems that require precise molecular targeting capabilities .

Research Areas

The following table outlines key research areas where Fmoc-L-beta-homoproline has significant applications:

Research AreaApplicationSignificance
Peptide SynthesisBuilding block for custom peptidesEnhances efficiency and yield of synthesis process
Drug DevelopmentDesign of novel pharmaceuticalsTargets specific biological pathways
BioconjugationAttachment of biomoleculesEssential in drug delivery systems
Protein EngineeringModification of protein structureImproves stability and functionality
Neuroscience ResearchStudy of peptide interactionsHelps understand neurological functions
AgrochemicalsIntermediate in synthesisUsed in development of agricultural chemicals

Supramolecular Gels and Biomaterials

Recent research has explored the application of Fmoc-protected amino acids, including derivatives similar to Fmoc-L-beta-homoproline, in the development of supramolecular gels with potential biomedical applications. These gels are formed through the self-assembly of low molecular weight gelators (LMWGs) which can create three-dimensional networks through non-covalent interactions .

The Fmoc group plays a critical role in these assemblies by facilitating additional hydrogen bonding from the carbonyl group, aromatic interactions from the fluorenyl ring, and hydrophobic interactions that stabilize the supramolecular structure. These materials have potential applications in tissue engineering, drug delivery, and wound healing .

Comparison with Other Proline Derivatives

Structural Variations among Proline Derivatives

SupplierCatalog NumberPackage SizePurityPrice Range (USD)
Thermo ScientificH52060MD250 mg95%~$195
Thermo ScientificH52060031 g95%~$610
AapptecUFP1021 gNot specified~$145
AnaspecAS-26689-F11 gNot specified~$386

Future Research Directions

The unique structural properties of Fmoc-L-beta-homoproline continue to open avenues for research in various fields:

  • Design of peptidomimetics with enhanced pharmacokinetic properties

  • Development of peptide-based therapeutics with improved stability and bioavailability

  • Creation of novel supramolecular materials for biomedical applications

  • Exploration of conformational constraints in protein engineering

  • Investigation of structure-activity relationships in biologically active peptides

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